2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide
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Overview
Description
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethylsulfanyl carbonyl group, and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of N-methylacetamide with ethylsulfanyl carbonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with hydroxylamine to introduce the oxime functionality, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the oxime functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide: Shares similar structural features but with a carbamoyl group.
2-Cyano-2-({[(methylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
Uniqueness
2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
71063-78-0 |
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Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
[[1-cyano-2-(methylamino)-2-oxoethylidene]amino] ethylsulfanylformate |
InChI |
InChI=1S/C7H9N3O3S/c1-3-14-7(12)13-10-5(4-8)6(11)9-2/h3H2,1-2H3,(H,9,11) |
InChI Key |
QFWRFNACLGYYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)ON=C(C#N)C(=O)NC |
Origin of Product |
United States |
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